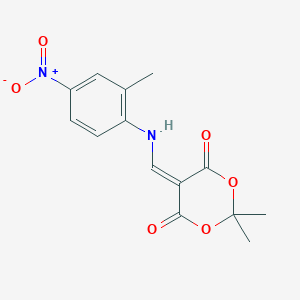
2,2-Dimethyl-5-(((2-methyl-4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-(((2-methyl-4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C14H14N2O6 and its molecular weight is 306.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Dimethyl-5-(((2-methyl-4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione (CAS: 369394-59-2) is a synthetic compound with significant potential in medicinal chemistry. Its structure features a dioxane core combined with a nitrophenyl moiety, which may contribute to its biological activity. This article explores the compound's biological activities, including antitumor and antibacterial effects, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N2O6, with a molar mass of 306.27 g/mol. The compound exhibits a unique structural configuration that allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O6 |
| Molar Mass | 306.27 g/mol |
| CAS Number | 369394-59-2 |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies demonstrate cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound showed promising IC50 values in cancer cell lines such as A-431 and Jurkat cells, indicating effective inhibition of cell proliferation.
Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, enhancing its cytotoxicity.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The presence of the nitro group in the phenyl ring is believed to enhance its antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These results suggest that the compound has potential as an antibacterial agent, particularly against resistant strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Studies indicate that it can induce programmed cell death in malignant cells.
- Disruption of Bacterial Cell Wall Synthesis : Its interaction with bacterial membranes may lead to cell lysis.
Case Studies
A notable case study involved the synthesis and testing of this compound alongside other derivatives to evaluate their biological activities. The results highlighted its superior performance in inhibiting tumor growth compared to traditional chemotherapeutics.
特性
IUPAC Name |
2,2-dimethyl-5-[(2-methyl-4-nitroanilino)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-8-6-9(16(19)20)4-5-11(8)15-7-10-12(17)21-14(2,3)22-13(10)18/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUOGPNPOITQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














